molecular formula C₂₀H₃₃D₅O₂ B1148222 Elaidic Acid Ethyl-d5 Ester CAS No. 1217226-00-0

Elaidic Acid Ethyl-d5 Ester

Cat. No.: B1148222
CAS No.: 1217226-00-0
M. Wt: 315.55
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Description

Elaidic Acid Ethyl-d5 Ester is a deuterium-labeled derivative of elaidic acid ethyl ester, where five hydrogen atoms in the ethyl group are replaced with deuterium. Elaidic acid (C₁₈H₃₄O₂), the trans-isomer of oleic acid, is an unsaturated fatty acid with a single trans double bond at the Δ9 position (9-octadecenoic acid) . The ethyl-d5 ester modification (C₂₀H₃₃D₅O₂, molecular weight ≈317.5 g/mol) enhances its utility in isotopic tracing, particularly in lipid metabolism and pharmacokinetic studies. This compound is synthesized to serve as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses, enabling precise quantification of endogenous elaidic acid in biological matrices .

This compound is also employed in prodrug research. For example, lipophilic analogs like elacytarabine (cytarabine–5′-elaidic acid ester) leverage the ester’s hydrophobic properties to improve cellular uptake and intracellular retention, where non-specific esterases release the active drug . Its trans configuration uniquely influences membrane fluidity and lipid-protein interactions, making it valuable for studying the biological effects of trans fats .

Properties

CAS No.

1217226-00-0

Molecular Formula

C₂₀H₃₃D₅O₂

Molecular Weight

315.55

Synonyms

(9E)-9-Octadecenoic Acid Ethyl-d5 Ester;  (E)-9-Octadecenoic Acid Ethyl-d5 Ester;  (E)-9-Octadecenoic Acid Ethyl-d5 Ester;  Ethyl-d5 E-Octadec-9-enoate;  Ethyl-d5 Elaidate;  Ethyl-d5 trans-9-Octadecenoate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Elaidic Acid Ethyl-d5 Ester can be synthesized through the esterification of elaidic acid with ethanol-d5. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of elaidic acid with ethanol-d5 in the presence of a suitable catalyst. The reaction mixture is then purified through distillation to obtain the desired ester in high purity .

Chemical Reactions Analysis

Types of Reactions

Elaidic Acid Ethyl-d5 Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Elaidic Acid Ethyl-d5 Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Elaidic Acid Ethyl-d5 Ester involves its incorporation into lipid metabolic pathways. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into lipid metabolism and the effects of fatty acids on cellular functions. The molecular targets include enzymes involved in fatty acid oxidation and synthesis .

Comparison with Similar Compounds

Key Comparisons:

Structural Diversity: Chain Length and Unsaturation: this compound (18C, one trans bond) contrasts with longer-chain polyunsaturated esters like Eicosapentaenoic Acid Ethyl-d5 Ester (20C, 5 cis bonds) and Ethyl Arachidonate-d5 (20C, 4 cis bonds). These structural differences dictate their roles in membrane dynamics and signaling pathways . Ester Group: Methyl esters (e.g., Arachidonic Acid-d5 Methyl Ester) exhibit higher volatility for GC-MS, while ethyl esters (e.g., Elaidic Acid Ethyl-d5) enhance lipophilicity for cellular uptake studies .

Analytical Advantages :

  • Deuterium labeling in all compounds improves isotopic discrimination in MS/NMR, but this compound is particularly suited for trans fat studies due to its unique trans configuration .
  • Branched esters like Tuberculostearic Acid Ethyl-d5 Ester provide insights into lipid packing defects in membranes, unlike linear-chain analogs .

Biological and Pharmacological Roles: this compound’s trans double bond mimics industrially produced trans fats, enabling research on their metabolic dysregulation and cardiovascular risks . Omega-3/omega-6 esters (e.g., Eicosapentaenoic Acid Ethyl-d5) are prioritized in anti-inflammatory and neuroprotective studies .

Prodrug Development: Elaidic acid esters demonstrate intracellular trapping and esterase-mediated drug release, a feature shared with analogs like CP-4126 (gemcitabine–elaidic acid ester) . In contrast, 10-Undecenoic Acid Ethyl-d5 Ester is explored for antifungal activity due to its terminal double bond .

Biological Activity

Elaidic Acid Ethyl-d5 Ester, a deuterated form of elaidic acid, is a fatty acid ester that has garnered attention in various biological and pharmacological studies. This article delves into its biological activity, examining its effects on metabolic processes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is derived from elaidic acid, which is the trans isomer of oleic acid. The presence of deuterium (d5) in the molecule alters its isotopic composition, which can be beneficial in tracing metabolic pathways and studying lipid metabolism. Its chemical structure can be represented as follows:

  • Molecular Formula : C18H34O2
  • Molecular Weight : 282.46 g/mol
  • CAS Number : 1920-72-3

Metabolic Pathways

This compound participates in lipid metabolism and has been studied for its role in various biochemical pathways. Research indicates that fatty acid esters can influence insulin sensitivity and lipid profiles, making them significant in metabolic disorders such as obesity and diabetes.

Table 1: Comparison of Fatty Acid Esters and Their Biological Activities

CompoundBiological ActivityReferences
This compoundPotential modulation of lipid metabolism
Eicosapentaenoic Acid Ethyl EsterAnti-inflammatory effects
Arachidonic Acid Ethyl EsterPrecursor for eicosanoid synthesis

Lipid Metabolism and Insulin Sensitivity

Studies have shown that elaidic acid derivatives can impact insulin signaling pathways. In a study examining the effect of various fatty acids on insulin sensitivity, elaidic acid was found to induce insulin resistance in muscle cells. This suggests that this compound may have similar effects due to its structural properties .

Case Study: Prenatal Nutrition and Fatty Acids

A notable case study investigated the impact of deuterated fatty acids, including this compound, on neonatal development. The study administered deuterated linoleic acid (d5-LA) alongside d5-elaidic acid to neonates and monitored metabolic responses. Results indicated that deuterated fatty acids could influence the formation of long-chain polyunsaturated fatty acids (LCPUFAs), essential for infant development .

Q & A

Q. What are the standard synthetic routes for Elaidic Acid Ethyl-d5 Ester, and how is its purity validated?

this compound is synthesized via esterification of deuterated ethanol (CD3CD2OD) with elaidic acid under acidic catalysis. Key steps include refluxing in anhydrous conditions and purification via column chromatography. Purity is validated using high-resolution mass spectrometry (HR-ESI-MS) to confirm isotopic enrichment (≥95% deuterium incorporation) and gas chromatography (GC) with flame ionization detection (FID) for quantitative analysis .

Q. How is this compound characterized structurally and isotopically?

Structural confirmation requires 1H^1H-NMR (150 MHz) and 13C^{13}C-NMR (600 MHz) in CDCl3 to identify trans-configuration at the C9 double bond and ester functionality. Isotopic enrichment is verified via HR-ESI-MS, where the molecular ion peak ([M+H]+^+) shows a mass shift of +5 Da compared to the non-deuterated analog .

Q. What are its primary applications in lipid metabolism studies?

It serves as a stable isotope-labeled internal standard in lipidomics for quantifying endogenous elaidic acid esters in biological matrices. Its deuterated ethyl group minimizes isotopic interference during LC-MS/MS analysis, enabling precise calibration curves in studies of trans-fat metabolism .

Advanced Research Questions

Q. How to design a robust LC-MS/MS method using this compound as an internal standard?

  • Column : Use a C18 reverse-phase column with 1.7 µm particle size for optimal lipid separation.
  • Ionization : Electrospray ionization (ESI) in positive mode with a declustering potential of 80 V.
  • Quantification : Monitor transitions at m/z 313.3 → 255.2 (analyte) and m/z 318.3 → 260.2 (internal standard). Validate method specificity, linearity (R2^2 > 0.995), and recovery (85–115%) per FDA guidelines .

Q. How to resolve discrepancies in deuterium loss during long-term storage?

Deuterium exchange can occur under acidic or aqueous conditions. To mitigate:

  • Store in anhydrous acetonitrile at −80°C.
  • Avoid repeated freeze-thaw cycles.
  • Validate stability via monthly HR-ESI-MS checks to detect mass shifts ≥0.5 Da .

Q. What experimental controls are critical when using this compound in tracer studies?

  • Blank controls : Matrix samples without the internal standard to assess background interference.
  • Deuterium recovery controls : Spiked samples with known concentrations to correct for isotopic dilution.
  • Cross-validation : Compare results with non-deuterated analogs to confirm assay specificity .

Q. How does deuteration impact chromatographic retention behavior?

Deuteration increases hydrophobicity slightly, causing a ~0.3 min retention time shift in reversed-phase LC compared to non-deuterated esters. Adjust gradient elution programs (e.g., 0.1% formic acid in acetonitrile/water) to resolve co-eluting peaks .

Q. What are the challenges in synthesizing gram-scale quantities with >99% isotopic purity?

  • Isotopic scrambling : Minimize by using deuterated ethanol with >99.5% isotopic purity and avoiding protic solvents.
  • Purification : Employ preparative HPLC with a C8 column and isocratic elution (85% acetonitrile) to isolate the deuterated ester from side products .

Methodological Notes

  • Synthesis : Deuterated ethanol must be rigorously dried over molecular sieves to prevent ester hydrolysis.
  • NMR Interpretation : The ethyl-d5 group shows no 1H^1H-NMR signals, simplifying spectral analysis .
  • Quantitative Workflows : Normalize peak areas using the internal standard’s deuterated ion to correct for matrix effects .

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